3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone
CAS No.: 898794-84-8
Cat. No.: VC2302389
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898794-84-8 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
| Standard InChI Key | VYYXVOIPLPAGAN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |
Introduction
Synthesis
The synthesis of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone typically involves Friedel-Crafts acylation or related organic reactions. A general route is as follows:
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Starting Materials:
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2,5-Dimethylbenzene (xylene derivative).
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4-Methoxybenzoyl chloride.
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Anhydrous aluminum chloride (AlCl₃) as a catalyst.
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Reaction Mechanism:
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The reaction proceeds via electrophilic aromatic substitution where the acyl group from 4-methoxybenzoyl chloride attaches to the aromatic ring of 2,5-dimethylbenzene.
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Purification:
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The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
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Applications
This compound has a variety of applications in research and industry:
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Pharmaceutical Intermediates:
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It serves as a precursor for synthesizing bioactive molecules, including analgesics and anti-inflammatory agents.
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Its structural motifs are often found in compounds with anticancer or antimicrobial properties.
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Material Science:
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Used in the development of advanced polymers and materials due to its aromatic stability.
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Research Applications:
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Employed in studies involving structure-activity relationships (SAR) to optimize drug efficacy and selectivity.
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Biological Activity
While specific biological activity data for this compound is limited, derivatives of propiophenones often exhibit notable pharmacological effects:
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Antioxidant Activity:
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Compounds with methoxy groups on aromatic rings are known to scavenge free radicals effectively.
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Potential Anticancer Properties:
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Structural analogs have shown cytotoxic effects against various cancer cell lines.
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Further experimental studies would be required to establish its exact pharmacological profile.
Analytical Data
Characterization of this compound can be performed using standard analytical techniques:
| Technique | Key Features Observed |
|---|---|
| NMR Spectroscopy | Proton (H) and carbon (C) signals corresponding to aromatic protons, methoxy group, and aliphatic chain |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 254 (M⁺) confirming molecular weight |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹) |
Toxicity and Safety
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Limited toxicity data is available for this specific compound.
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General safety measures for handling organic ketones should be followed:
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Use gloves, goggles, and lab coats.
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Work in a well-ventilated area or fume hood.
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Potential risks include skin/eye irritation and inhalation hazards due to solvent vapors during synthesis.
Future Research Directions
Potential areas for further exploration include:
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Pharmacological Profiling:
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Testing for antimicrobial, anticancer, or anti-inflammatory activities.
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Synthetic Modifications:
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Introducing functional groups to enhance biological activity or solubility.
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Material Applications:
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Investigating its use as a monomer or additive in polymer science.
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This comprehensive overview provides insights into the chemical nature, synthesis, properties, and potential applications of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone. Further experimental studies are encouraged to unlock its full potential in various domains.
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